5-(3-Formylphenyl)-2-methoxyphenol
Description
5-(3-Formylphenyl)-2-methoxyphenol is an organic compound that features a phenolic group, a formyl group, and a methoxy group attached to a benzene ring
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRSYFQYTWOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685442 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-50-9 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenol (guaiacol) using a Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Formylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)-2-methoxyphenol.
Reduction: 5-(3-Hydroxymethylphenyl)-2-methoxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Formylphenyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Formylphenyl)-2-methoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for covalent bonding with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-(3-Formylphenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(3-Formylphenyl)-2-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
5-(3-Formylphenyl)-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
5-(3-Formylphenyl)-2-methoxyphenol is unique due to the presence of both a formyl group and a methoxy group on the aromatic ring, which can influence its reactivity and interactions with other molecules. The methoxy group can provide electron-donating effects, while the formyl group can act as an electron-withdrawing group, creating a unique electronic environment that can be exploited in various chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
